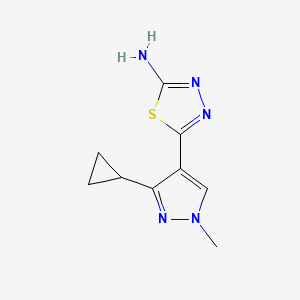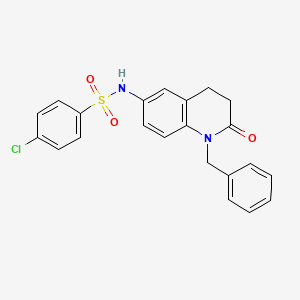
4-((1H-ピラゾール-4-イル)エチニル)ベンズアルデヒド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety via an ethynyl linkage
科学的研究の応用
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds containing pyrazole structures are known to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , and anticancer activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization .
Result of Action
It’s known that some pyrazole derivatives can induce apoptosis in certain cell types .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of 4-ethynylbenzaldehyde: This can be achieved through the Sonogashira coupling reaction between 4-iodobenzaldehyde and ethynyltrimethylsilane, followed by deprotection of the trimethylsilyl group.
Formation of 1H-Pyrazol-4-ylacetylene: This involves the reaction of 4-bromo-1H-pyrazole with a suitable acetylene source under palladium-catalyzed conditions.
Coupling Reaction: The final step involves coupling 4-ethynylbenzaldehyde with 1H-Pyrazol-4-ylacetylene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: 4-((1H-Pyrazol-4-yl)ethynyl)benzoic acid.
Reduction: 4-((1H-Pyrazol-4-yl)ethynyl)benzyl alcohol.
Substitution: Products vary based on the substituents introduced on the pyrazole ring.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-4-yl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-(2-(1H-Pyrazol-4-yl)ethynyl)benzaldehyde: Similar structure with a different substitution pattern on the benzaldehyde moiety.
Uniqueness
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride is unique due to the presence of both the pyrazole ring and the ethynyl linkage, which confer distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry research.
特性
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O.ClH/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12;/h1-2,4-5,7-9H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACKWIWXBHHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137539-14-9 |
Source


|
| Record name | 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)

![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2447623.png)

![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2447631.png)
